molecular formula C22H23N5O3S B2784383 2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide CAS No. 1358710-62-9

2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide

Cat. No.: B2784383
CAS No.: 1358710-62-9
M. Wt: 437.52
InChI Key: WIACKCSZUDIIKS-UHFFFAOYSA-N
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Description

2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a synthetic small molecule belonging to the pyrazolopyrimidine class, a scaffold known for its kinase inhibitory properties. This compound is structurally characterized by a furan-2-ylmethyl moiety and a (3-methylphenyl)acetamide group linked via a sulfanyl bridge, suggesting its potential as a targeted protein kinase inhibitor. Researchers utilize this compound primarily in biochemical and cell-based assays to investigate intracellular signaling pathways. Its core pyrazolopyrimidine structure is associated with activity against various kinase targets, including but not limited to cyclin-dependent kinases (CDKs) and Src kinase family members, which are critical regulators of cell cycle progression, proliferation, and migration Source: PubChem . The specific substitutions on this molecular framework are designed to enhance selectivity and potency, making it a valuable chemical probe for elucidating the mechanistic roles of specific kinases in disease models, particularly in oncology research. Studies involving this compound can provide crucial insights into apoptosis induction, cell cycle arrest, and the suppression of angiogenesis. It is supplied as a high-purity solid for use in in vitro research applications only. This product is intended for laboratory research by trained professionals and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3S/c1-4-27-20-19(15(3)25-27)24-22(26(21(20)29)12-17-9-6-10-30-17)31-13-18(28)23-16-8-5-7-14(2)11-16/h5-11H,4,12-13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIACKCSZUDIIKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a pyrazolopyrimidine core, which has been associated with various biological activities, including anticancer and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

PropertyValue
Molecular Formula C22H23N5O4S
Molecular Weight 453.52 g/mol
CAS Number 1359313-21-5

The biological activity of 2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on several enzymes involved in cancer cell proliferation and survival pathways. It has shown potential as an inhibitor of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .
  • Antitumor Activity : The pyrazolopyrimidine scaffold has been linked to anticancer properties through its ability to modulate signaling pathways associated with tumor growth and metastasis. Studies indicate that compounds with similar structures can inhibit tyrosine kinases and other oncogenic pathways .
  • Antimicrobial Properties : Preliminary research suggests that this compound may also possess antimicrobial activity, potentially effective against resistant strains of bacteria and fungi. This is particularly relevant given the increasing prevalence of antibiotic resistance in clinical settings .

Anticancer Activity

A study published in Medicinal Chemistry highlighted the anticancer potential of pyrido[2,3-d]pyrimidines, including derivatives similar to 2-({1-ethyl...}). The research demonstrated that these compounds could effectively inhibit cancer cell lines by targeting multiple pathways involved in tumorigenesis .

Antifungal Activity

Research focused on the antifungal properties of related compounds indicated that modifications to the acetamide group significantly enhanced activity against fungal pathogens. Quantitative structure–activity relationship (QSAR) studies revealed that specific electronic and steric properties contributed to increased antifungal efficacy .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityReference
5-Methylpyrido[2,3-d]pyrimidineDHFR Inhibition
N6-Methyl-N6-(3,4,5-trimethoxyphenyl)methylAntitumor
6-(2,6-Dichlorophenyl)-8-methylpyrido[2,3-d]Kinase Inhibition

Scientific Research Applications

Molecular Details

  • Molecular Formula : C22H23N5O4S
  • Molecular Weight : 453.5 g/mol
  • IUPAC Name : 2-[1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(3-methylphenyl)acetamide

Structural Features

The compound includes multiple functional groups that contribute to its biological activity:

  • Pyrazolo[4,3-d]pyrimidine Core : Known for diverse biological activities.
  • Furan and Sulfanyl Groups : These groups enhance the compound's interaction with biological targets.

Medicinal Chemistry

This compound is being explored for its therapeutic potential due to its ability to inhibit specific enzymes and modulate receptor activity. Preliminary studies suggest that it may interact with targets involved in cancer pathways and inflammatory responses.

Bioluminescence

The compound is utilized in the development of novel bioluminescent probes. Its structural properties allow it to function effectively in the context of nanoluciferase bioluminescence assays, which are essential for real-time monitoring of biological processes.

Chemical Biology

In chemical biology, this compound serves as a tool for studying biochemical pathways and molecular interactions. Its ability to bind to specific enzymes or receptors makes it valuable for understanding cellular signaling mechanisms.

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of pyrazolo[4,3-d]pyrimidine exhibited significant anticancer properties by targeting EPH receptors overexpressed in certain cancers. The specific derivative containing the furan group showed enhanced potency compared to non-furan analogs.

Case Study 2: Bioluminescent Probes Development

Research focused on the synthesis of bioluminescent probes using this compound has shown promising results in detecting cellular processes in real-time. The incorporation of the furan moiety was crucial for achieving optimal luminescence.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID R6 Substitution Acetamide Group Key Modifications Molecular Weight (g/mol) Notable Properties
Target Compound Furan-2-ylmethyl N-(3-methylphenyl) Sulfanyl linker 493.59 (calc.) Moderate lipophilicity; potential for CNS penetration due to furan moiety
2-{[1-Ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-furylmethyl)acetamide 4-Fluorobenzyl N-(2-furylmethyl) Fluorine atom enhances electronegativity 511.56 Higher metabolic stability; increased affinity for kinase targets
2-{[1-Ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-fluorophenyl)acetamide 3-Methoxybenzyl N-(3-fluorophenyl) Methoxy group improves solubility 534.60 Enhanced aqueous solubility; potential for oral bioavailability
8-Acetamido-7-(naphthalen-1-ylmethyl)-5-oxo-N-phenyl-2,3-dihydrothiazolo[3,2-a]pyridine-3-carboxamide Naphthalen-1-ylmethyl N-phenyl Thiazolo-pyridine core 473.54 Methyl sulfonamide substituents improve PK (e.g., longer half-life)

Key Findings:

Substituent Effects on Activity: The furan-2-ylmethyl group in the target compound (vs. 4-fluorobenzyl in ) reduces electronegativity but may enhance binding to receptors sensitive to aromatic heterocycles. 3-Methylphenyl (target) vs.

Pharmacokinetic Profiles :

  • The sulfanyl linker in the target compound (C-S bond) is less polar than the sulfonamide (C-SO2-N) in , which may reduce renal clearance but increase susceptibility to oxidative metabolism .
  • Methoxybenzyl () and naphthalenylmethyl () groups enhance solubility and tissue distribution compared to the furan-based target .

Biological Activity: Pyrazolo-pyrimidine derivatives (target, ) are often kinase inhibitors, with substituents at R6 dictating selectivity (e.g., 4-fluorobenzyl in targets tyrosine kinases) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions (e.g., solvents, catalysts) be optimized for yield and purity?

  • The compound’s pyrazolo[4,3-d]pyrimidine core is typically synthesized via multi-step reactions, starting with condensation of substituted pyrazole and pyrimidine precursors. Sulfanylation and subsequent acylation are critical steps, requiring thiol-reactive reagents (e.g., thiourea derivatives) and coupling agents like EDC/HOBt .
  • Optimization : Use polar aprotic solvents (e.g., DMF) at 60–80°C for sulfanylation. Catalytic bases (e.g., triethylamine) improve reaction efficiency. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and confirming synthetic success?

  • 1H/13C NMR : Identify furan methyl protons (δ 6.2–6.4 ppm) and pyrazolo-pyrimidine core signals (δ 7.8–8.5 ppm). Acetamide carbonyls appear at ~170 ppm in 13C NMR .
  • HRMS : Confirm molecular weight (calc. for C27H29N5O3S: 511.19 g/mol) and isotopic patterns.
  • IR : Detect sulfanyl (C-S) stretches at 600–700 cm⁻¹ and carbonyl (C=O) peaks at 1650–1750 cm⁻¹ .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Enzyme inhibition : Screen against kinases (e.g., PKA, PKC) using fluorescence-based assays. Pyrazolopyrimidines often target ATP-binding pockets .
  • Cytotoxicity : Test in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with IC50 determination. Compare to structurally related analogs (Table 1) .

Table 1 : Bioactivity Comparison of Structural Analogs

CompoundTarget Enzyme (IC50, nM)Cytotoxicity (IC50, μM)
Parent compound (this FAQ)PKA: 120 ± 15HeLa: 8.2 ± 1.1
Fluorophenyl analog PKA: 95 ± 10HeLa: 6.5 ± 0.9
Chlorophenyl analog PKC: 200 ± 20MCF-7: 12.4 ± 1.5

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and cellular assays be resolved?

  • Hypothesis : Poor cellular permeability or metabolic instability.
  • Methodology :

  • Perform logP/logD measurements (e.g., shake-flask method) to assess hydrophobicity. Optimal logD ~2–3 enhances membrane penetration .
  • Use LC-MS/MS to identify metabolites in hepatocyte incubations. Look for sulfanyl group oxidation or furan ring cleavage .
  • Design prodrugs (e.g., ester-protected acetamide) to improve bioavailability .

Q. What computational strategies are effective for predicting binding modes to biological targets?

  • Molecular docking : Use AutoDock Vina with crystal structures of kinases (e.g., PDB: 3NY3). Focus on the pyrazolopyrimidine core’s interaction with hinge regions .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Analyze hydrogen bonds with residues like Lys72 or Asp184 .

Q. How can reaction scalability challenges (e.g., low yields in sulfanylation) be addressed?

  • Root cause : Competing side reactions (e.g., disulfide formation) under oxidative conditions.
  • Solutions :

  • Use inert atmosphere (N2/Ar) and reducing agents (e.g., TCEP) to stabilize thiol intermediates .
  • Switch to flow chemistry for precise temperature control (40–50°C) and reduced reaction time (2–3 hr vs. 12 hr batch) .

Q. What experimental designs are recommended for SAR studies to enhance selectivity for a target enzyme?

  • Step 1 : Synthesize derivatives with modifications at the furan methyl (e.g., halogens, methoxy) and acetamide (e.g., N-alkyl vs. aryl) groups .
  • Step 2 : Test inhibitory activity against a panel of 10+ kinases. Use PCA (principal component analysis) to cluster selectivity profiles .
  • Step 3 : Co-crystallize lead compounds with target enzymes to validate binding hypotheses (e.g., X-ray diffraction at 2.0 Å resolution) .

Data Contradiction Analysis

Q. How to interpret discrepancies between computational predictions (e.g., high docking scores) and low observed enzyme inhibition?

  • Possible factors :

  • Solvent effects : Docking scores may not account for water-mediated interactions. Use explicit solvent MM/PBSA calculations .
  • Protein flexibility : Employ ensemble docking with multiple receptor conformations .
  • Off-target binding : Validate via thermal shift assays (TSA) to measure compound-induced protein stabilization .

Critical Notes

  • Avoid commercial synthesis protocols (e.g., ) due to unreliable reproducibility .
  • Prioritize peer-reviewed data from PubChem, synthetic methodology papers, and crystallography databases for validation .

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